

physical and chemical properties of 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

[Get Quote](#)

An In-depth Technical Guide to 4-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-methyl-1H-indazol-5-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document compiles available data on its properties, synthesis, and analysis, and explores its potential biological significance based on the activities of structurally related indazole derivatives. Detailed experimental protocols and visual workflows are provided to facilitate further research and application of this compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.^[1] The indazole scaffold is a key component in several approved drugs and clinical candidates, exhibiting activities such as anti-tumor, anti-inflammatory, and serotonin receptor antagonism.^{[1][2]} **4-methyl-1H-indazol-5-amine**, a substituted indazole, represents a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a detailed summary of its known properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of **4-methyl-1H-indazol-5-amine** is presented below. It is important to note that while some data is derived from experimental sources for related compounds, other values are based on computational predictions.

Table 1: Physicochemical Properties of **4-methyl-1H-indazol-5-amine**

Property	Value	Source
IUPAC Name	4-methyl-1H-indazol-5-amine	PubChem[3]
CAS Number	101257-89-0	PubChem[3]
Molecular Formula	C ₈ H ₉ N ₃	PubChem[3]
Molecular Weight	147.18 g/mol	PubChem[3]
Appearance	Yellow to brown powder or crystals (predicted)	Sigma-Aldrich
Melting Point	122.5 °C (for a related compound)	Electronic Supplementary Information (ESI)[4]
Boiling Point (predicted)	374.016 °C at 760 mmHg	American Elements[5]
Density (predicted)	1.295 g/cm ³	American Elements[5]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted)	General chemical knowledge
XLogP3	1.2	PubChem[3]
Topological Polar Surface Area	54.7 Å ²	PubChem[3]

Spectral Data

While specific experimental spectra for **4-methyl-1H-indazol-5-amine** are not readily available in the public domain, the following sections provide expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of **4-methyl-1H-indazol-5-amine**. The expected chemical shifts are influenced by the aromatic indazole core, the electron-donating amino group, and the methyl substituent.

Expected ¹H NMR (in CDCl₃):

- Aromatic protons: Signals for the protons on the indazole ring are expected in the aromatic region (δ 6.5-8.0 ppm).
- NH₂ protons: A broad singlet corresponding to the amino group protons. The chemical shift will be solvent-dependent.
- CH₃ protons: A singlet for the methyl group protons, likely in the upfield region (δ 2.0-2.5 ppm).
- NH proton: A broad singlet for the indazole NH proton, with a chemical shift that is highly dependent on solvent and concentration.

Expected ¹³C NMR (in CDCl₃):

- Aromatic carbons: Signals for the carbon atoms of the indazole ring are expected in the downfield region (δ 110-150 ppm).
- Methyl carbon: A signal for the methyl group carbon in the upfield region (δ 10-20 ppm).

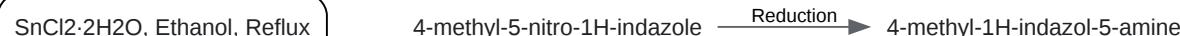
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amine)	3500-3300	Medium, two bands for primary amine
N-H stretch (indazole)	3300-3100	Broad, medium
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (methyl)	2975-2850	Medium
N-H bend (amine)	1650-1580	Medium
C=C stretch (aromatic)	1600-1450	Medium to strong
C-N stretch	1350-1250	Medium

Mass Spectrometry


In a mass spectrum obtained by electron ionization (EI), the molecular ion peak $[M]^+$ would be expected at m/z 147. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the indazole ring.

Experimental Protocols

Synthesis of 4-methyl-1H-indazol-5-amine

A common and effective method for the synthesis of aminoindazoles is the reduction of the corresponding nitroindazoles. The following is a representative protocol that can be adapted for the synthesis of **4-methyl-1H-indazol-5-amine** from 4-methyl-5-nitro-1H-indazole.

Reaction Scheme:

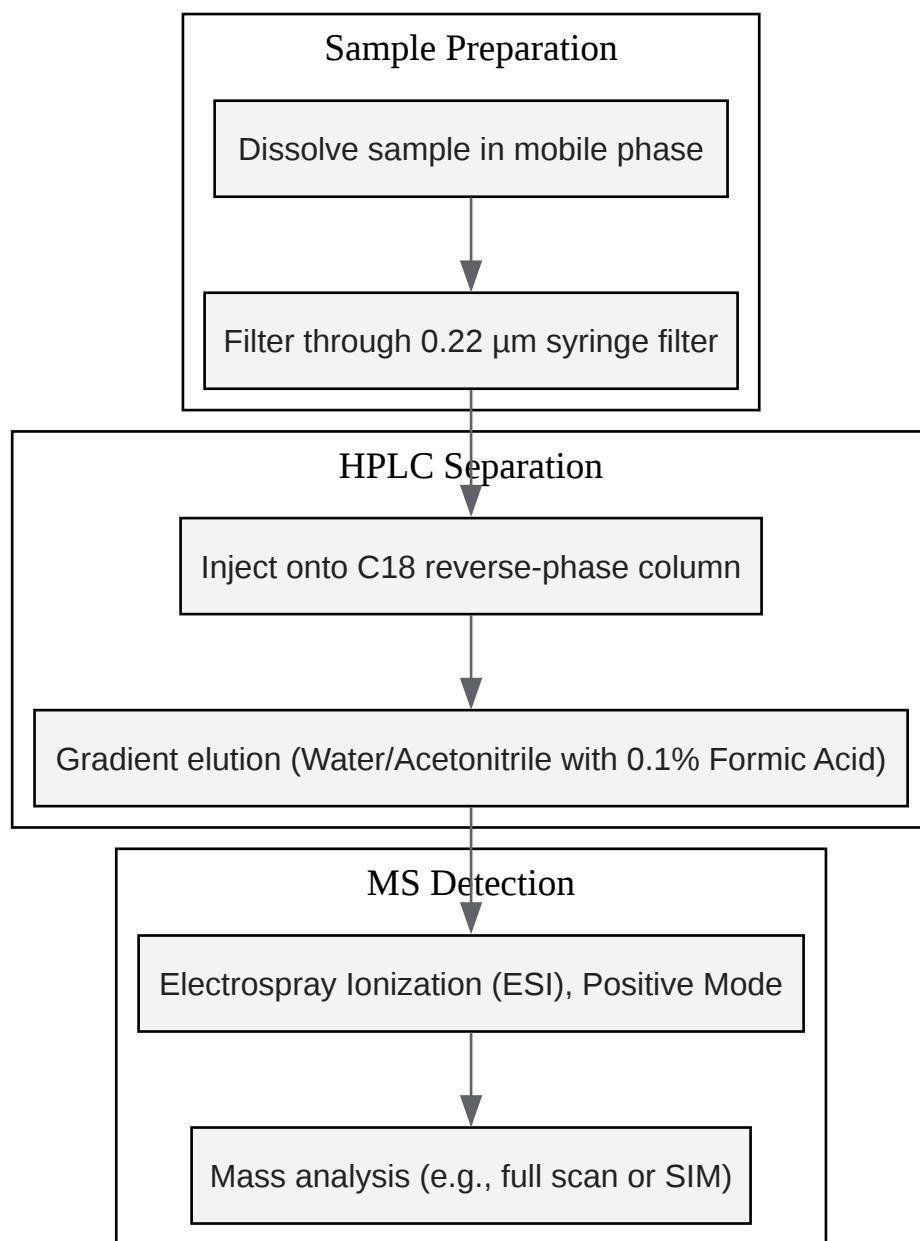
[Click to download full resolution via product page](#)

Caption: Synthetic route for **4-methyl-1H-indazol-5-amine**.

Materials:

- 4-methyl-5-nitro-1H-indazole
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


- To a solution of 4-methyl-5-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (approximately 5 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
- Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-methyl-1H-indazol-5-amine**.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The following is a general HPLC-MS method that can be adapted for the analysis of **4-methyl-1H-indazol-5-amine**, based on a protocol for a similar compound.[\[3\]](#)

Workflow:

[Click to download full resolution via product page](#)

Caption: HPLC-MS analytical workflow.

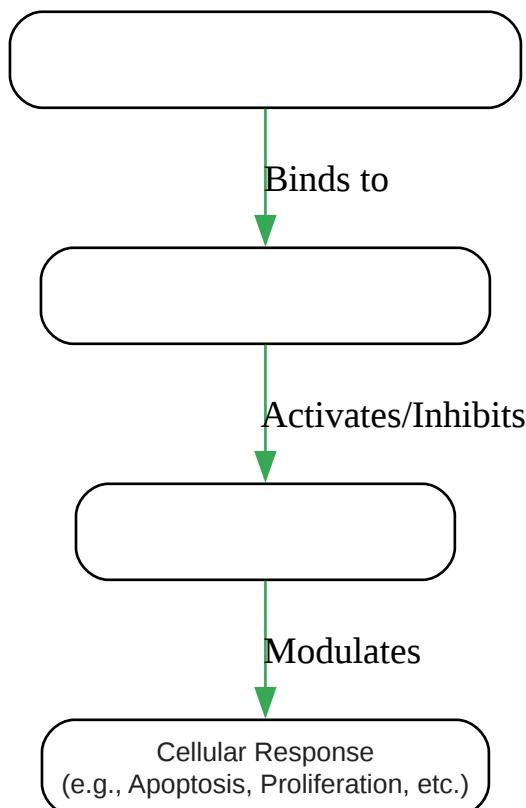
HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compound.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 °C

MS Conditions:

- Ionization Source: Electrospray Ionization (ESI), positive ion mode
- Scan Range: m/z 100-500
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C


Biological Activity and Potential Applications

While direct biological studies on **4-methyl-1H-indazol-5-amine** are limited, the indazole scaffold is a well-established pharmacophore. Structurally related compounds have shown a wide range of biological activities, suggesting potential avenues of investigation for this molecule.

- Oncology: Many indazole derivatives have been investigated as anti-cancer agents, targeting various kinases and signaling pathways involved in tumor growth and proliferation.
[\[1\]](#)
- Neurology: The indazole nucleus is present in drugs targeting the central nervous system, such as serotonin 5-HT₃ receptor antagonists used to manage chemotherapy-induced nausea and vomiting.
[\[2\]](#)
- Inflammation: Some indazole-containing compounds exhibit anti-inflammatory properties.

Based on the activity of related molecules, **4-methyl-1H-indazol-5-amine** could serve as a precursor for the synthesis of inhibitors of various signaling pathways implicated in disease. For instance, derivatives of 1-methyl-1H-indazol-5-amine have been explored as agonists of the TRPM5 ion channel, which is involved in taste signaling and other physiological processes.[6]

Hypothetical Signaling Pathway Involvement:

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action for an indazole derivative.

Safety Information

Based on GHS classifications for similar compounds, **4-methyl-1H-indazol-5-amine** should be handled with care.[3]

GHS Hazard Statements (Predicted):

- Harmful if swallowed.

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-methyl-1H-indazol-5-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. This technical guide has summarized its key physicochemical properties, provided adaptable experimental protocols for its synthesis and analysis, and discussed its potential biological relevance based on the activities of related indazole derivatives. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. americanelements.com [americanelements.com]
- 6. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [physical and chemical properties of 4-methyl-1H-indazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033550#physical-and-chemical-properties-of-4-methyl-1h-indazol-5-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com